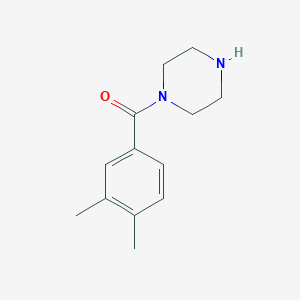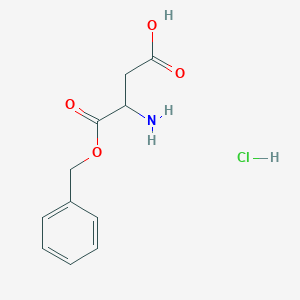![molecular formula C14H13Cl4N B14066233 [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in biological research, where it can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparaison Avec Des Composés Similaires
- [4-Chloro-3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-methylamine
Uniqueness: The unique combination of chlorine atoms and the dimethylamine group in [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine distinguishes it from similar compounds. This structural uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H13Cl4N |
|---|---|
Poids moléculaire |
337.1 g/mol |
Nom IUPAC |
4-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
Clé InChI |
IAVUGGWZLLZYFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)



![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)

![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)






